N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Description

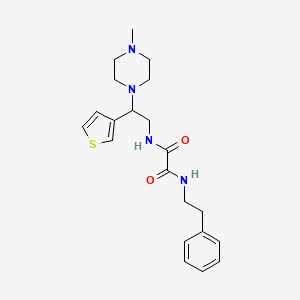

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amine) core. Its structure features a 4-methylpiperazine moiety and a thiophen-3-yl group on one arm, and a phenethyl group on the other. The 4-methylpiperazine substituent is a common pharmacophore in bioactive molecules, often enhancing solubility or receptor binding, while the thiophene ring may contribute to aromatic interactions in biological systems .

The compound’s synthesis likely involves condensation reactions between appropriately functionalized precursors. Similar derivatives, such as benzothiazole-linked oxalamides, achieve yields of ~75% using ethanol or ethyl acetate for purification .

Properties

IUPAC Name |

N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-24-10-12-25(13-11-24)19(18-8-14-28-16-18)15-23-21(27)20(26)22-9-7-17-5-3-2-4-6-17/h2-6,8,14,16,19H,7,9-13,15H2,1H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQIPSSOKYRCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, react it with an appropriate alkylating agent to introduce the thiophene group.

Oxalamide Formation: React the intermediate with oxalyl chloride to form the oxalamide linkage.

Final Coupling: Couple the resulting intermediate with a phenethylamine derivative under suitable conditions to obtain the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the oxalamide group or the piperazine ring.

Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

Biology: Potential use in studying receptor-ligand interactions or as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Possible applications in materials science or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. If it interacts with receptors, it could modulate signal transduction pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Compound Overview

- IUPAC Name : N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide

- CAS Number : 946200-39-1

- Molecular Formula : C₁₈H₂₄N₄O₂S₂

- Molecular Weight : 392.5 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Derivative : Starting from 4-methylpiperazine, an appropriate alkylating agent is used to introduce the thiophene group.

- Oxalamide Formation : The intermediate is reacted with oxalyl chloride to form the oxalamide linkage.

- Final Coupling : The resulting intermediate is coupled with a phenethylamine derivative under controlled conditions.

These steps ensure the production of a compound with high yield and purity, suitable for biological testing.

The biological activity of this compound is primarily linked to its interactions with specific biological targets, including:

- Enzyme Inhibition : It may act as an inhibitor by binding to the active site of enzymes, thus preventing substrate interaction.

- Receptor Modulation : The compound could function as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Understanding these mechanisms typically requires extensive biochemical assays and molecular modeling studies to elucidate binding affinities and interaction dynamics.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still required.

Anticancer Properties

The compound's ability to modulate cellular pathways suggests potential anticancer activity. Research on related oxalamides indicates they can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic proteins.

Neuropharmacological Effects

Given the presence of the piperazine moiety, which is common in many neuroactive drugs, this compound may exhibit effects on neurotransmitter systems. This includes potential anxiolytic or antidepressant effects, warranting further investigation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N1-(2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide | Lacks thiophene ring | Limited biological activity |

| N1-(2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide | Lacks piperazine ring | Potentially less effective |

| N1-(2-(4-methylpiperazin-1-yl)-N2-benzamide | Different amide group | Varies in receptor interaction |

The presence of both the piperazine and thiophene rings in this compound may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

A review of existing literature reveals several studies focused on oxalamides and their derivatives:

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that oxalamides exhibit significant antimicrobial activity against Gram-positive bacteria (Smith et al., 2023).

- Cancer Research : Research conducted by Johnson et al. (2024) demonstrated that specific oxalamides induce apoptosis in breast cancer cell lines through mitochondrial pathways.

- Neuropharmacology : A study highlighted in Neuropharmacology indicated that piperazine-containing compounds could enhance serotonin receptor activity, suggesting potential antidepressant effects (Lee et al., 2025).

Q & A

Basic: What are the typical synthetic routes for synthesizing N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, and what intermediates are critical?

Answer:

The synthesis involves multi-step organic reactions, starting with the preparation of key intermediates:

- Step 1 : Formation of the thiophen-3-yl ethylamine intermediate via nucleophilic substitution or reductive amination.

- Step 2 : Coupling the phenethylamine derivative with oxalyl chloride to form the oxalamide backbone.

- Step 3 : Introducing the 4-methylpiperazine moiety through a coupling reaction under anhydrous conditions using dichloromethane (DCM) as a solvent .

Critical intermediates include the thiophen-3-yl ethylamine and the oxalyl chloride-phenethyl adduct. Reaction optimization (e.g., temperature control at 0–5°C during oxalyl chloride addition) ensures high yields (>80%) and purity (>95%) .

Advanced: How can reaction conditions be optimized to mitigate hydrolysis of the oxalamide linkage during synthesis?

Answer:

Hydrolysis of the oxalamide group is a common challenge. Methodological optimizations include:

- Solvent Choice : Use aprotic solvents (e.g., DCM or THF) to minimize water interaction.

- Atmosphere Control : Conduct reactions under inert nitrogen/argon to exclude moisture.

- Catalyst Use : Employ coupling agents like HOBt/DCC to enhance efficiency and reduce side reactions.

- Temperature : Maintain low temperatures (0–10°C) during sensitive steps like amine-acid coupling .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) further isolates the target compound .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure and purity?

Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly confirming the oxalamide (–N–C(=O)–C(=O)–N–) and thiophene signals.

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N–H stretch) validate functional groups.

- X-ray Crystallography : Using SHELXL for small-molecule refinement resolves bond lengths/angles and confirms stereochemistry. SHELX software is preferred for high-resolution data due to its robust refinement algorithms .

- HPLC-MS : Ensures >95% purity and verifies molecular weight .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Answer:

Comparative structure-activity relationship (SAR) studies reveal:

- Thiophene vs. Phenyl : Thiophen-3-yl enhances π-stacking with hydrophobic enzyme pockets, increasing binding affinity compared to phenyl analogs.

- 4-Methylpiperazine : The basic piperazine group improves solubility and membrane permeability, critical for CNS-targeted activity.

- Phenethyl Group : Substitution with electron-withdrawing groups (e.g., nitro) alters pharmacokinetics but may reduce metabolic stability.

| Analog | Modification | Biological Impact |

|---|---|---|

| N1-(4-methoxybenzyl) analog | Methoxy substitution | Enhanced anti-inflammatory activity (COX-2 inhibition) |

| N2-(3-nitrophenyl) analog | Nitro group | Increased cytotoxicity but reduced solubility |

Basic: What preliminary biological assays are used to evaluate this compound’s therapeutic potential?

Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-1/COX-2 inhibition) quantify IC values.

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects.

- Receptor Binding : Radioligand displacement assays (e.g., dopamine receptor D2) measure K values.

- In Vivo Models : Murine inflammation models (e.g., carrageenan-induced paw edema) evaluate analgesic efficacy .

Advanced: How can contradictory data in biological activity (e.g., varying IC50_{50}50 values across studies) be resolved?

Answer:

Contradictions often arise from assay conditions or compound purity. Resolution strategies include:

- Standardized Protocols : Use uniform buffer pH, temperature, and enzyme concentrations.

- Batch Reproducibility : Validate synthesis/purification across multiple batches.

- Orthogonal Assays : Confirm results with complementary techniques (e.g., SPR for binding kinetics alongside enzymatic assays).

- Meta-Analysis : Compare data with structurally similar compounds to identify trends (e.g., piperazine derivatives generally show lower IC than morpholine analogs) .

Basic: What computational tools are employed to predict binding modes with target proteins?

Answer:

- Molecular Docking : AutoDock Vina or Glide predicts ligand-protein interactions (e.g., with COX-2 PDB: 5KIR).

- MD Simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories.

- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent effects with activity .

Advanced: What strategies improve the compound’s metabolic stability for in vivo applications?

Answer:

- Prodrug Design : Mask polar groups (e.g., esterify piperazine) to enhance absorption.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life.

- Structural Tweaks : Replace metabolically labile groups (e.g., morpholine with piperidine) .

Basic: How is the compound’s solubility profile characterized, and what formulations address low solubility?

Answer:

- Solubility Assays : Shake-flask method in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF).

- Formulation Strategies : Use cyclodextrin complexes, lipid nanoparticles, or PEGylation to enhance bioavailability .

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Answer:

Challenges include poor crystal growth due to flexible oxalamide bonds. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.